4-Phenyl-1,2,3,4-tetrahydroisoquinoline (dihydrobromide)
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Overview
Description
4-Phenyl-1,2,3,4-tetrahydroisoquinoline (dihydrobromide) is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenyl group attached to the tetrahydroisoquinoline core. It is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives in the presence of a phenyl group. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions with precise control over reaction conditions. The process may include the use of catalysts and specific reagents to ensure high yield and purity. The compound is usually produced in solid form and requires careful handling and storage .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl group or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
4-Phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and as an anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to a reduction in the production of inflammatory mediators. Additionally, it may interact with neurotransmitter systems, providing potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but lacking the phenyl group.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a phenyl group at a different position
Uniqueness: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in the study of enzyme inhibition and neuroprotection .
Properties
Molecular Formula |
C15H17Br2N |
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Molecular Weight |
371.11 g/mol |
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroisoquinoline;dihydrobromide |
InChI |
InChI=1S/C15H15N.2BrH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;;/h1-9,15-16H,10-11H2;2*1H |
InChI Key |
XJXBTNSWNWASCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Br.Br |
Origin of Product |
United States |
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